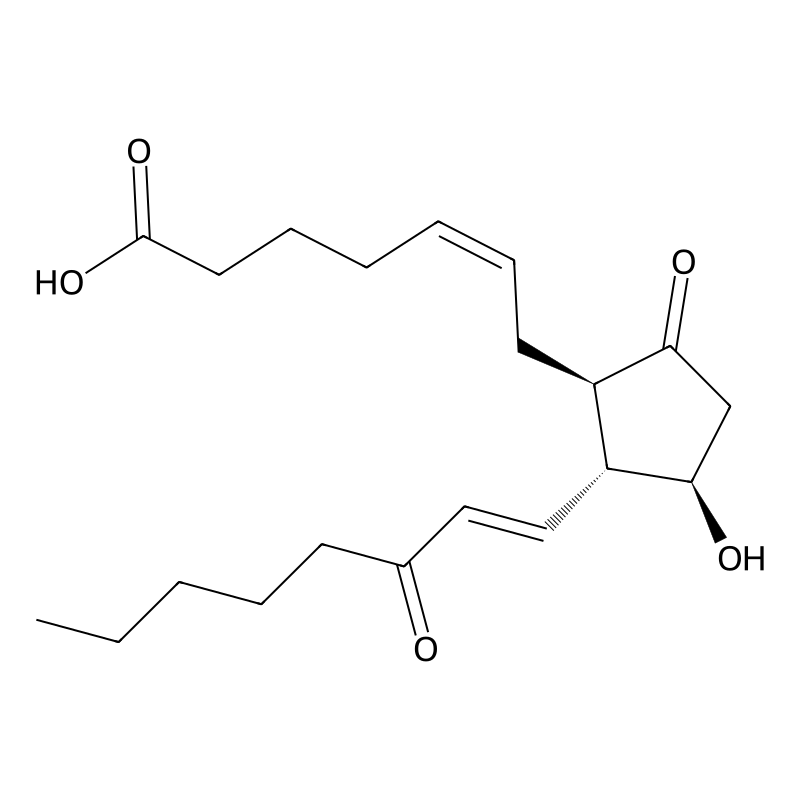

15-keto-prostaglandin E2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Inhibition of STAT3 signaling: Research suggests that 15-keto PGE2 can suppress the activity of signal transducer and activator of transcription 3 (STAT3), a protein involved in promoting cancer cell growth and proliferation []. This suppression may contribute to hindering the growth and progression of cancer cells [].

Anti-Inflammatory Effects

While Prostaglandin E2 (PGE2) itself is known for its pro-inflammatory properties, 15-keto PGE2, a metabolite of PGE2, exhibits opposing effects.

- Induction of Heme Oxygenase-1: Studies have shown that 15-keto PGE2 can upregulate the expression of heme oxygenase-1 (HO-1), an enzyme with both anti-oxidant and anti-inflammatory properties []. This suggests a potential role for 15-keto PGE2 in mitigating inflammation and oxidative stress, which are factors associated with various diseases.

Controversial Role in Fungal Infections

Interestingly, research also indicates a potential downside to 15-keto PGE2:

- Promoting Fungal Growth: A study revealed that 15-keto PGE2 can promote the growth of the fungus Cryptococcus neoformans during infection []. This finding suggests that further investigation is necessary to understand the complex and potentially contrasting effects of 15-keto PGE2 depending on the context.

Fifteen-keto-prostaglandin E2 is a significant metabolite of prostaglandin E2, formed through the enzymatic action of fifteen-hydroxy prostaglandin dehydrogenase. This compound plays a crucial role in various physiological processes, including inflammation, vasodilation, and immune responses. It is characterized by its unique structure, which includes a ketone group at the 15 position of the prostaglandin E2 backbone, contributing to its distinct biological activities compared to its parent compound.

The mechanism of action of 15-keto-PGE2 is an evolving area of research. While it shows weaker binding to classical PGE2 receptors (EP2 and EP4) [], it appears to activate PPAR-γ, potentially influencing gene expression related to inflammation, cell growth, and metabolism []. Further investigation is required to fully understand its signaling pathways and biological effects.

Fifteen-keto-prostaglandin E2 is primarily produced from prostaglandin E2 through oxidation. The enzyme fifteen-hydroxy prostaglandin dehydrogenase catalyzes this reaction, converting the hydroxyl group at the 15 position into a ketone. This transformation alters the compound's reactivity and interaction with various biological receptors.

In addition to its formation, fifteen-keto-prostaglandin E2 can participate in further metabolic pathways, where it may undergo reduction or conjugation reactions, leading to various derivatives that can influence its biological activity.

Fifteen-keto-prostaglandin E2 exhibits diverse biological activities:

- Receptor Interaction: It acts as a partial agonist for the EP2 and EP4 receptors, modulating signaling pathways associated with inflammation and immune responses .

- Vasodilation: Similar to prostaglandin E2, it promotes vasodilation and enhances cAMP production, contributing to increased blood flow .

- Inflammation Modulation: It has been shown to have both pro-inflammatory and anti-inflammatory effects depending on the context of its action and the presence of other signaling molecules .

- Cellular Effects: The compound can induce the expression of heme oxygenase-1, an important enzyme involved in antioxidative stress responses .

The synthesis of fifteen-keto-prostaglandin E2 can be achieved through several methods:

- Enzymatic Conversion: The most common method involves the enzymatic conversion of prostaglandin E2 using fifteen-hydroxy prostaglandin dehydrogenase. This method is favored due to its specificity and mild reaction conditions.

- Chemical Synthesis: Various synthetic routes have been developed in laboratories that involve multi-step reactions starting from arachidonic acid or other prostaglandins. These methods typically involve oxidation steps to introduce the ketone functionality.

- Total Synthesis: Advanced synthetic strategies have been employed to create this compound from simpler organic molecules through a series of chemical transformations.

Fifteen-keto-prostaglandin E2 has several applications in research and potential therapeutic areas:

- Pharmacological Research: It serves as a tool for studying the roles of prostaglandins in inflammation and immune responses.

- Cancer Research: Its modulation of signaling pathways makes it a candidate for investigations into cancer biology, particularly regarding its effects on cell proliferation and apoptosis .

- Inflammatory Diseases: Given its dual role in inflammation, it is being explored for potential therapeutic applications in managing inflammatory conditions.

Research indicates that fifteen-keto-prostaglandin E2 interacts with various cellular receptors and signaling pathways:

- G Protein-Coupled Receptors: It stabilizes EP2 and EP4 receptors on cell membranes, influencing downstream signaling cascades .

- Nuclear Factor Erythroid 2-Related Factor 2 Activation: The compound activates this transcription factor, leading to increased expression of protective genes against oxidative stress .

- Influence on Immune Cells: Studies have shown that it can modulate dendritic cell function, affecting their maturation and antigen presentation capabilities .

Fifteen-keto-prostaglandin E2 shares structural similarities with several other compounds within the prostaglandin family. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Prostaglandin E2 | Parent compound | Strong pro-inflammatory effects |

| Thromboxane A2 | Related prostanoid | Primarily involved in platelet aggregation |

| Prostaglandin F2α | Structural analog | Plays a role in reproductive functions |

| 13,14-dihydro-fifteen-keto-PGE2 | Reduced form | Increased levels during pregnancy |

Fifteen-keto-prostaglandin E2 is unique due to its specific receptor interactions and dual role in inflammatory processes, distinguishing it from other related compounds in both structure and function. Its ability to act as a partial agonist provides insights into its nuanced biological roles compared to other prostanoids.

The journey of 15-keto-prostaglandin E2 through the annals of biochemical research is emblematic of the broader evolution in our understanding of lipid mediators. In the early years following the discovery of prostaglandins, metabolic products such as 15-keto-prostaglandin E2 were largely dismissed as inert end-products, their formation interpreted as a mechanism for the inactivation and clearance of potent signaling molecules like prostaglandin E2. This view was reinforced by the observation that 15-keto-prostaglandin E2, formed via the oxidation of the 15-hydroxyl group of prostaglandin E2, exhibited markedly reduced activity in classical bioassays.

However, advances in analytical chemistry, molecular biology, and pharmacology have challenged this simplistic perspective. The development of sensitive detection methods enabled the quantification of 15-keto-prostaglandin E2 in diverse tissues and biological fluids, revealing its presence at physiologically relevant concentrations. More importantly, a series of studies over the past two decades have demonstrated that 15-keto-prostaglandin E2 is not merely a metabolic dead-end but can engage specific cellular receptors, modulate gene expression, and exert distinct biological effects. These findings have redefined this molecule as an active participant in the prostaglandin signaling network, with implications for inflammation, immunity, cancer, metabolic disease, and host-pathogen interactions.

The paradigm shift regarding 15-keto-prostaglandin E2's bioactivity reflects broader themes in lipid biology, where metabolites once considered inert are now recognized as critical regulators of physiological and pathological processes. This evolving understanding underscores the necessity of revisiting established metabolic pathways with modern tools and an open mind.

Biosynthetic Pathway: Relationship to Prostaglandin E2

The biosynthesis of 15-keto-prostaglandin E2 is intimately linked to the metabolism of prostaglandin E2, one of the most abundant and functionally diverse prostanoids in mammalian systems. Prostaglandin E2 is synthesized from arachidonic acid through the sequential action of cyclooxygenase enzymes and specific prostaglandin E synthases. Once produced, prostaglandin E2 exerts its effects by binding to a family of G protein-coupled receptors (EP1-EP4), mediating responses ranging from vasodilation and fever to modulation of immune cell function.

The inactivation of prostaglandin E2 is primarily achieved through enzymatic oxidation of its 15-hydroxyl group, yielding 15-keto-prostaglandin E2. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase, which utilizes NAD+ as a cofactor to accept the hydride from the substrate. The formation of 15-keto-prostaglandin E2 marks the first and rate-limiting step in the catabolic pathway of prostaglandin E2, setting the stage for further metabolic processing by enzymes such as prostaglandin reductase.

The close relationship between prostaglandin E2 and its 15-keto derivative is not merely metabolic but also functional. While prostaglandin E2 is a potent agonist of EP receptors, 15-keto-prostaglandin E2 can also interact with these receptors, albeit with distinct efficacy and signaling outcomes. Moreover, 15-keto-prostaglandin E2 has been shown to activate nuclear receptors such as peroxisome proliferator-activated receptor gamma, further expanding its repertoire of biological actions. Thus, the biosynthetic pathway from prostaglandin E2 to 15-keto-prostaglandin E2 represents not only a mechanism of signal termination but also a source of novel signaling entities.

Enzymatic Conversion by 15-Hydroxyprostaglandin Dehydrogenase

The enzyme 15-hydroxyprostaglandin dehydrogenase occupies a central position in prostaglandin metabolism. Encoded by the HPGD gene, this NAD+-dependent oxidoreductase catalyzes the oxidation of the 15(S)-hydroxyl group of prostaglandin E2 to a keto group, producing 15-keto-prostaglandin E2 as the primary product. The reaction proceeds via an ordered mechanism, with NAD+ binding to the enzyme prior to substrate association, and the lifetime of the ternary complex is influenced by factors such as pH and substrate concentration.

The activity of 15-hydroxyprostaglandin dehydrogenase is subject to regulation at multiple levels, including gene expression, post-translational modification, and allosteric modulation by small molecules. Tissue-specific expression patterns of the enzyme contribute to the spatial and temporal control of prostaglandin signaling, with high levels observed in organs such as the colon, kidney, and placenta. Notably, loss or downregulation of 15-hydroxyprostaglandin dehydrogenase has been implicated in pathological conditions such as cancer, where elevated prostaglandin E2 levels drive tumorigenesis.

The enzymatic conversion of prostaglandin E2 to 15-keto-prostaglandin E2 is not merely a degradative process but a branching point that generates metabolites with distinct and sometimes opposing biological activities. The regulation of 15-hydroxyprostaglandin dehydrogenase activity thus has far-reaching implications for health and disease.

The "switched agonist" hypothesis represents a paradigm shift in understanding 15-keto-prostaglandin E2 function, proposing that this compound serves as more than merely an inactive metabolite of prostaglandin E2. This hypothesis suggests that 15-keto-prostaglandin E2 functions as a biased agonist capable of transitioning cellular signaling from prostaglandin E2-activated EP4 receptor-mediated pathways to 15-keto-prostaglandin E2-activated EP2 receptor-mediated pathways [1].

The transition mechanism involves a sophisticated molecular switch where prostaglandin E2 initially activates EP4 receptors to evoke primary inflammatory responses, followed by metabolic conversion to 15-keto-prostaglandin E2, which preferentially activates EP2 receptors to gradually terminate these responses [1]. This transition is facilitated by the differential binding affinities of 15-keto-prostaglandin E2 for EP2 and EP4 receptors.

Experimental evidence demonstrates that 15-keto-prostaglandin E2 exhibits a 23.9-fold higher binding affinity for EP2 receptors compared to EP4 receptors, with IC50 values of 118 nM and 2.82 μM, respectively [1]. This selectivity pattern contrasts with prostaglandin E2, which shows preferential binding to EP4 receptors with an IC50 of 434 pM compared to 2.94 nM for EP2 receptors [1].

The molecular basis for this receptor selectivity lies in the structural modifications of 15-keto-prostaglandin E2. The oxidation of the hydroxyl group at position 15 to a carbonyl group fundamentally alters the compound's hydrogen bonding capacity with receptor amino acid residues. In EP2 receptors, 15-keto-prostaglandin E2 maintains a non-classical CH-π hydrogen bond with Tyr-196 on transmembrane 5, similar to prostaglandin E2, but cannot form the hydrogen bond with Glu-288 on transmembrane 6 due to the carbonyl modification [1].

For EP4 receptors, 15-keto-prostaglandin E2 forms a hydrogen bond at position 1 with Lys-82 and two hydrogen bonds at position 9 with Arg-291, but critically loses the ability to form hydrogen bonds with Ser-307 at position 15. This loss of hydrogen bonding at position 15 is considered a key factor in determining the biased agonist activity and reduced efficacy for EP4 receptors [1].

The functional consequence of this molecular switching is evident in the differential pharmacological profiles. For EP2 receptors, 15-keto-prostaglandin E2 acts as a full agonist for cAMP formation (100% efficacy relative to prostaglandin E2) but as a partial agonist for β-catenin/TCF-mediated signaling (83% efficacy) [1]. In contrast, for EP4 receptors, 15-keto-prostaglandin E2 functions as a partial agonist across all tested signaling pathways, with efficacies ranging from 49% to 68% relative to prostaglandin E2 [1].

| Receptor | Signaling Pathway | EC50 (nM) | Efficacy (% of PGE2) | Agonist Type |

|---|---|---|---|---|

| EP2 | cAMP Formation | 137 | 100 | Full agonist |

| EP2 | β-catenin/TCF | 29.3 | 83 | Partial agonist |

| EP4 | cAMP Formation | 426 | 53 | Partial agonist |

| EP4 | β-catenin/TCF | 19.5 | 49 | Partial agonist |

Temporal Regulation of Prostanoid Signaling

The temporal regulation of prostanoid signaling represents a sophisticated biological control mechanism that orchestrates the transition from acute inflammatory responses to resolution and tissue homeostasis. This regulation is fundamentally dependent on the metabolic conversion of prostaglandin E2 to 15-keto-prostaglandin E2 by 15-hydroxyprostaglandin dehydrogenase and the subsequent differential receptor engagement patterns [1].

The temporal dynamics of this signaling transition can be conceptualized through distinct phases. During the initial acute phase, prostaglandin E2 concentrations rapidly increase in response to inflammatory stimuli, reaching peak concentrations that predominantly activate EP4 receptors due to their higher binding affinity (IC50 = 434 pM vs 2.94 nM for EP2) [1]. This initial activation triggers robust cAMP formation, extracellular signal-regulated kinase phosphorylation, and β-catenin/TCF-mediated transcriptional activity through EP4 receptors [1].

As prostaglandin E2 undergoes metabolic conversion to 15-keto-prostaglandin E2, the signaling profile progressively shifts. The transition zone, termed the "Schild area" in computational modeling, represents the critical period where both prostaglandin E2 and 15-keto-prostaglandin E2 coexist and compete for receptor binding [1]. During this phase, the combined signaling output reflects the contributions of both compounds, with 15-keto-prostaglandin E2 beginning to dominate EP2 receptor activation while prostaglandin E2 levels decline [1].

The temporal regulation is further refined by the distinct desensitization and internalization properties of EP2 and EP4 receptors. EP4 receptors undergo rapid desensitization and internalization following prostaglandin E2 stimulation, resulting in transient cAMP responses [2] [3]. In contrast, EP2 receptors demonstrate resistance to desensitization and internalization, enabling sustained cAMP signaling when activated by 15-keto-prostaglandin E2 [2] [3].

This temporal control mechanism is exemplified in the endometrial system, where spatial-temporal regulation of EP2 receptor expression coordinates prostaglandin E2-mediated cAMP signaling during decidualization [4]. The cyclical nature of endometrial function requires precise temporal control of prostanoid signaling, with EP2 receptors providing sustained signaling capacity during specific phases of the menstrual cycle [5].

The physiological significance of temporal regulation extends to the maintenance of tissue homeostasis. In colorectal tissues, the temporal switching from EP4 to EP2 signaling is proposed to prevent excessive inflammation while maintaining necessary homeostatic functions [1]. This mechanism ensures that inflammatory responses are appropriately terminated without abrupt cessation of all prostanoid signaling.

Computational modeling using the Black/Leff operational model and Schild regression analysis has provided quantitative insights into the temporal dynamics of this transition [1]. The modeling demonstrates that 15-keto-prostaglandin E2 can maintain signaling activity even after prostaglandin E2 has been metabolized, with the duration and magnitude of signaling depending on the receptor expression ratios and tissue-specific factors [1].

The temporal regulation also involves differential G-protein coupling patterns. EP4 receptors couple to both Gα~s~ and Gα~i~ proteins, with Gα~i~ coupling providing negative feedback regulation of cAMP production [2] [3]. EP2 receptors primarily couple to Gα~s~ proteins, lacking the Gα~i~-mediated negative feedback, which contributes to their sustained signaling capacity [2] [3].

Physiological Implications of Signal Switching

The physiological implications of the prostaglandin E2-to-15-keto-prostaglandin E2 signal switching mechanism extend across multiple organ systems and pathological processes, fundamentally altering our understanding of prostanoid-mediated homeostasis and disease progression.

In the gastrointestinal system, the signal switching mechanism plays a crucial role in maintaining colorectal homeostasis. The initial prostaglandin E2-EP4 signaling phase promotes normal epithelial cell proliferation and differentiation through β-catenin/TCF-mediated pathways, which are essential for maintaining tissue architecture [1]. However, persistent EP4 activation without appropriate transition to 15-keto-prostaglandin E2-EP2 signaling can lead to aberrant β-catenin/TCF activation, contributing to colorectal carcinogenesis [1].

The clinical relevance of this mechanism is underscored by observations that EP4 receptor expression levels are typically higher in normal colorectal tissues compared to cancerous tissues, suggesting that disrupted signal switching may contribute to malignant transformation [1]. When the EP2 receptor-mediated signaling is relatively weak or EP4 receptor-mediated signaling persists abnormally, the 15-keto-prostaglandin E2-mediated restoration of homeostasis may fail to initiate, leading to continuous prostaglandin E2-mediated signaling and eventual cancerous transformation [1].

In the cardiovascular system, the signal switching mechanism influences vascular homeostasis and platelet function. The transition from EP4 to EP2 signaling affects the balance between pro-thrombotic and anti-thrombotic prostanoid synthesis in platelets and endothelial cells [6]. This transition is particularly important during spreading depolarization events in the brain, where EP4 receptor activation initiates vasodilation in intact brain tissue, while the subsequent 15-keto-prostaglandin E2-EP2 signaling helps maintain vascular homeostasis [7].

The immune system demonstrates significant sensitivity to prostanoid signal switching, particularly in dendritic cell maturation and function. The temporal regulation of EP2 and EP4 signaling affects dendritic cell phenotype and cytokine production patterns [2] [3]. Initial EP4 activation promotes dendritic cell maturation and pro-inflammatory cytokine production, while the subsequent 15-keto-prostaglandin E2-EP2 signaling phase promotes resolution of inflammation and tissue repair [2] [3].

In reproductive physiology, the signal switching mechanism is critical for endometrial function and menstrual cycle regulation. The spatial-temporal regulation of EP2 receptors coordinates prostaglandin E2-mediated cAMP signaling during decidualization, with precise timing essential for successful implantation and pregnancy maintenance [4]. Disruption of this temporal control can lead to reproductive disorders and pregnancy complications [5].

The neurological implications of signal switching are evident in pain processing and neuroinflammation. The transition from prostaglandin E2-EP4 to 15-keto-prostaglandin E2-EP2 signaling affects nociceptor sensitization and the transition from acute to chronic pain states [8]. In the central nervous system, this mechanism influences microglial activation and neuroinflammatory responses, with potential implications for neurodegenerative diseases [9].

Cancer biology reveals perhaps the most significant pathological implications of disrupted signal switching. The failure of appropriate transition from EP4 to EP2 signaling contributes to tumor progression through sustained β-catenin/TCF activation, enhanced angiogenesis, and immune evasion [1]. Conversely, therapeutic restoration of 15-keto-prostaglandin E2 levels through inhibition of prostaglandin reductase 2 has demonstrated anti-tumor effects in multiple cancer models [10].

The metabolic implications of signal switching extend to glucose homeostasis and adipogenesis. 15-keto-prostaglandin E2 functions as an endogenous peroxisome proliferator-activated receptor γ ligand, promoting insulin sensitivity and glucose uptake [10]. The temporal regulation of this signaling pathway affects metabolic flexibility and energy homeostasis, with disrupted switching contributing to insulin resistance and metabolic syndrome [10].

In the context of tissue repair and wound healing, the signal switching mechanism coordinates the transition from inflammatory to reparative phases. The initial prostaglandin E2-EP4 signaling promotes inflammatory cell recruitment and tissue clearance, while the subsequent 15-keto-prostaglandin E2-EP2 signaling facilitates tissue regeneration and scar formation [1].

The clinical therapeutic implications of understanding signal switching are substantial. Selective modulation of EP2 and EP4 receptors, rather than global prostanoid inhibition, offers more precise therapeutic interventions with reduced side effects [2] [3]. This approach has shown promise in cancer immunotherapy, where selective EP receptor modulation can enhance anti-tumor immune responses while preserving beneficial prostanoid functions [2] [3].

In Silico Modeling of Signal Transition

In silico modeling of the prostaglandin E2 to 15-keto-prostaglandin E2 signal transition represents a sophisticated computational approach to understanding the complex dynamics of prostanoid signaling. The modeling framework integrates multiple mathematical approaches, including the Black/Leff operational model, Schild regression analysis, and computer simulation to predict signaling outcomes under various physiological and pathological conditions [1].

The computational modeling begins with the fundamental assumption that prostaglandin E2 metabolism to 15-keto-prostaglandin E2 follows first-order kinetics, with the concentration relationship defined by the formula: [15-keto-prostaglandin E2] = 10^-5 - [prostaglandin E2], where prostaglandin E2 reaches a maximum concentration of 10^-5 M before metabolic conversion [1]. This mathematical relationship establishes the foundation for temporal modeling of the transition process.

The Black/Leff operational model serves as the central framework for quantifying ligand-receptor interactions and predicting functional responses. This model accommodates the complex relationship between ligand binding and functional output by incorporating both affinity (KA) and efficacy (τ) parameters [1]. The operational model is particularly valuable for analyzing partial agonist behavior, as it can differentiate between binding affinity and functional efficacy, which may not correlate directly [1].

For 15-keto-prostaglandin E2, the operational model calculations reveal distinct apparent affinity values for different signaling pathways within the same receptor subtype. In EP4 receptors, the apparent affinities calculated by the operational model were 884 nM for cAMP formation, 590 nM for extracellular signal-regulated kinase phosphorylation, and 32.9 nM for β-catenin/TCF-mediated transcriptional activity [1]. These differences suggest pathway-specific efficacy modulation, indicating that 15-keto-prostaglandin E2 exhibits biased signaling properties that cannot be predicted from binding affinity alone.

The Schild regression analysis component of the modeling framework addresses the competitive interactions between prostaglandin E2 and 15-keto-prostaglandin E2 during the transition period. This analysis treats each prostanoid as a competitive antagonist of the other, allowing calculation of apparent concentrations during the coexistence phase [1]. The "Schild area" represents the critical transition zone where both compounds compete for receptor binding, with the outcome determined by their relative concentrations and receptor affinities [1].

The computational simulation incorporates experimental data including IC50 values from binding assays, EC50 values from functional assays, and Emax values from concentration-response curves [1]. These parameters are integrated into the operational model to generate predicted signaling profiles under various concentration ratios of prostaglandin E2 and 15-keto-prostaglandin E2 [1].

The modeling results demonstrate that the signal transition is not an abrupt switch but rather a gradual transition characterized by phase-dependent signaling patterns. During the initial phase, prostaglandin E2 dominates receptor activation, particularly at EP4 receptors. As metabolism progresses, the signaling profile shifts toward 15-keto-prostaglandin E2-mediated EP2 activation, with the transition kinetics depending on the relative receptor expression levels and tissue-specific factors [1].

A critical finding from the computational modeling is that 15-keto-prostaglandin E2 does not completely terminate prostaglandin E2-evoked signaling but rather provides a stepwise reduction in signaling intensity. For EP4 receptors, 15-keto-prostaglandin E2 maintains approximately 50% of prostaglandin E2-induced cAMP formation, 40% of extracellular signal-regulated kinase activation, and 25% of β-catenin/TCF-mediated activity [1]. This partial maintenance of signaling prevents abrupt cessation of prostanoid-mediated functions while allowing gradual resolution of inflammatory responses.

The temporal dynamics revealed by the modeling show that EP2 receptor-mediated signaling can be prolonged with higher sustained responses compared to EP4 receptor-mediated signaling. This occurs because 15-keto-prostaglandin E2 acts as a full agonist for EP2 receptor cAMP formation while functioning as a partial agonist for most EP4 receptor pathways [1]. The sustained EP2 signaling is further enhanced by the resistance of EP2 receptors to desensitization and internalization [2] [3].

The modeling framework also incorporates tissue-specific variables such as receptor expression ratios, enzyme activity levels, and local microenvironmental factors. These parameters significantly influence the transition dynamics and final signaling outcomes. For example, tissues with high EP2 to EP4 receptor ratios would be expected to show more pronounced and sustained 15-keto-prostaglandin E2-mediated signaling compared to tissues with predominant EP4 expression [1].

Advanced computational approaches have extended the modeling to include molecular dynamics simulations of ligand-receptor interactions. These simulations provide atomic-level insights into the structural basis of receptor selectivity and biased signaling [1]. The molecular modeling reveals that the loss of hydrogen bonding at position 15 due to carbonyl substitution is a key determinant of 15-keto-prostaglandin E2's biased agonist properties [1].

The predictive capability of the computational models has been validated through experimental verification of model predictions. The close correlation between calculated apparent affinities and experimental IC50 values for EP2 receptors (103-123 nM calculated vs 118 nM experimental) demonstrates the accuracy of the modeling approach [1]. However, the larger discrepancies observed for EP4 receptors suggest that additional factors, such as receptor reserve and signal amplification mechanisms, may influence the relationship between binding and functional responses [1].

Future directions in computational modeling include the integration of systems biology approaches to incorporate downstream signaling networks and physiological feedback mechanisms. These expanded models will enable prediction of therapeutic outcomes and identification of optimal intervention strategies for modulating prostanoid signaling in disease states [1].

The clinical translation of computational modeling results requires consideration of inter-individual variability in receptor expression, enzyme activity, and genetic polymorphisms. Personalized medicine approaches may utilize computational models to predict individual responses to prostanoid-targeted therapies based on patient-specific molecular profiles [1].

| Parameter | EP2 Receptor | EP4 Receptor | Significance |

|---|---|---|---|

| Binding IC50 (nM) | 118 | 2820 | 24-fold EP2 selectivity |

| cAMP EC50 (nM) | 137 | 426 | 3-fold EP2 preference |

| Operational KA cAMP (nM) | - | 884 | Pathway-specific efficacy |

| Operational KA β-catenin/TCF (nM) | 123 | 32.9 | Biased signaling profile |

| Maximum Efficacy (% PGE2) | 100 | 53 | EP2 full agonism |